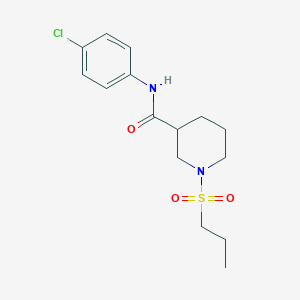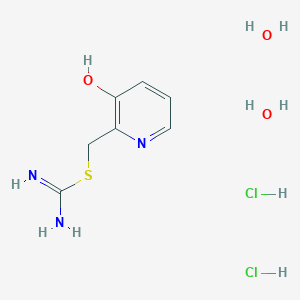
3-(2-chloro-7-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-7-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as CTAC, is a chemical compound that has been studied extensively for its potential applications in scientific research. CTAC is a member of the acrylonitrile family of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 3-(2-chloro-7-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling. This compound has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
In bacterial cells, this compound has been shown to disrupt the cell membrane and inhibit the formation of biofilms. This compound has also been shown to inhibit the activity of various enzymes involved in bacterial metabolism.
実験室実験の利点と制限
One of the main advantages of 3-(2-chloro-7-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile for lab experiments is its broad spectrum of biological activity. This compound has been shown to have activity against various cancer cell lines and bacterial strains, making it a promising candidate for further research.
However, one of the limitations of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations, which could limit its therapeutic potential. Further research is needed to determine the optimal concentration and dosing regimen for this compound.
将来の方向性
There are several future directions for research on 3-(2-chloro-7-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One area of interest is the development of this compound-based therapies for cancer and bacterial infections. Further research is needed to determine the optimal dosing regimen and potential side effects of this compound in humans.
Another area of interest is the elucidation of the mechanism of action of this compound. Further research is needed to determine the specific signaling pathways and enzymes that are targeted by this compound.
Finally, there is potential for the development of this compound analogs with improved therapeutic properties. By modifying the structure of this compound, it may be possible to increase its potency and reduce its toxicity, leading to more effective therapies for cancer and bacterial infections.
合成法
The synthesis of 3-(2-chloro-7-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the reaction of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile with 2-chloro-7-methylquinoline in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by using a suitable solvent and optimizing the reaction conditions.
科学的研究の応用
3-(2-chloro-7-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its anticancer activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for cancer therapy.
Another area of interest is the potential use of this compound as an antibacterial agent. Studies have shown that this compound has activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to inhibit the formation of biofilms, which are a major cause of antibiotic resistance in bacteria.
特性
IUPAC Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3S/c1-14-7-8-16-10-17(21(23)25-19(16)9-14)11-18(12-24)22-26-20(13-27-22)15-5-3-2-4-6-15/h2-11,13H,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMQTRHZEXGUEX-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC(=CS3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(2-methylbenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol](/img/structure/B5401514.png)
![6-(4-chloro-3-methylbenzoyl)-2-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5401515.png)
![N-methyl-N'-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methyl]malonamide](/img/structure/B5401518.png)
![2-ethyl-7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5401526.png)

![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5401557.png)
![4-(isopropylthio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5401562.png)
![4-(cyclopropylmethyl)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401572.png)
![N-(2-ethylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5401579.png)



![1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine](/img/structure/B5401596.png)

